molecular formula C6H14O B3044179 1-Hexanol-d3 CAS No. 52598-04-6

1-Hexanol-d3

Cat. No.: B3044179
CAS No.: 52598-04-6
M. Wt: 104.19 g/mol
InChI Key: ZSIAUFGUXNUGDI-NCYHJHSESA-N
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Description

1-Hexanol-d3 is a deuterated form of 1-Hexanol, an organic alcohol with a six-carbon chain and a molecular formula of C6H11D3O. The deuterium labeling makes it particularly useful in various scientific research applications, especially in studies involving nuclear magnetic resonance (NMR) spectroscopy. This colorless liquid is slightly soluble in water but miscible with diethyl ether and ethanol .

Preparation Methods

1-Hexanol-d3 can be synthesized through several methods. One common synthetic route involves the deuteration of 1-Hexanol using deuterium oxide (D2O) in the presence of a catalyst. Industrially, 1-Hexanol is produced by the oligomerization of ethylene using triethylaluminium, followed by oxidation of the resulting alkylaluminium products . The reaction can be summarized as follows: [ \text{Al(C}_2\text{H}_5\text{)}_3 + 6\text{C}_2\text{H}_4 \rightarrow \text{Al(C}6\text{H}{13}\text{)}_3 ] [ \text{Al(C}6\text{H}{13}\text{)}_3 + \frac{3}{2}\text{O}_2 + 3\text{H}_2\text{O} \rightarrow 3\text{HOC}6\text{H}{13} + \text{Al(OH)}_3 ]

Chemical Reactions Analysis

1-Hexanol-d3 undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Hexanol-d3 involves its interaction with various molecular targets. For instance, it uncouples mitochondrial respiration by a non-protonophoric mechanism, affecting the electron transport chain and ATP synthesis . This interaction can be studied using NMR spectroscopy to understand the molecular pathways involved.

Comparison with Similar Compounds

1-Hexanol-d3 can be compared with other similar compounds such as:

    1-Hexanol: The non-deuterated form, which has similar chemical properties but lacks the deuterium labeling.

    Hexyl-d11 acetate: Another deuterated compound with different functional groups.

    2-Hexanol and 3-Hexanol: Isomers of 1-Hexanol that differ in the position of the hydroxyl group. The uniqueness of this compound lies in its deuterium labeling, which makes it particularly useful for NMR spectroscopy and other analytical techniques.

Properties

IUPAC Name

1,1-dideuteriohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O/c1-2-3-4-5-6-7/h7H,2-6H2,1H3/i6D2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSIAUFGUXNUGDI-NCYHJHSESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CCCCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

104.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Hexanol-d3
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Reactant of Route 3
1-Hexanol-d3
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1-Hexanol-d3
Reactant of Route 5
1-Hexanol-d3
Reactant of Route 6
1-Hexanol-d3

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